Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is a modified lysine derivative used primarily in peptide synthesis, particularly for the introduction of biotin labels. This compound allows for the biotinylation of peptides, which is essential in various biochemical applications, including affinity purification and receptor localization in immunology and histochemistry. The compound's full chemical name is N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-[6-(biotinylamino)hexanoyl]-L-lysine, indicating its structure and functional groups.
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is classified under biotinylated amino acids, specifically as a derivative of lysine. It is available from various chemical suppliers, including Sigma-Aldrich and Iris Biotech, which provide it in high purity suitable for research applications . The compound is synthesized using solid-phase peptide synthesis techniques, which are standard in peptide chemistry.
The synthesis of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH typically employs the Fmoc solid-phase peptide synthesis method. This approach involves several key steps:
The molecular structure of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH can be described as follows:
The structural representation highlights the separation between the biotin and lysine, which is crucial for maintaining biotin's binding properties during biochemical interactions.
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH participates in several chemical reactions typical of peptide synthesis:
The mechanism of action of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH primarily revolves around its role in biotin labeling:
The physical and chemical properties of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH include:
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH has several significant applications in scientific research:
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (CAS 160158-05-4) is a specialized lysine derivative designed for precision bioconjugation in peptide synthesis. Its molecular architecture comprises three functionally critical segments: an N-terminal Fmoc group (9-fluorenylmethoxycarbonyl) that serves as an acid-labile protecting group for peptide chain elongation; a central lysine residue whose ε-amino group is modified; and a biotin tag connected via a 6-carbon e-aminocaproyl spacer [2] [4]. The compound has a molecular formula of C~37~H~49~N~5~O~7~S and a molecular weight of 707.9 g/mol, typically presenting as a white to beige powder with ≥98% purity by TLC and ≥90% by HPLC [2] [6].
Functionally, this derivative enables site-specific biotin incorporation during Fmoc solid-phase peptide synthesis (SPPS). Unlike post-synthetic biotinylation, which often yields heterogeneous mixtures, this building block ensures precise biotin positioning at lysine side chains. The Fmoc group is cleaved under basic conditions (typically 20% piperidine in DMF), revealing the α-amino group for peptide chain elongation while preserving the biotinylated side chain [1] [4]. This precision makes it indispensable for creating molecular probes with defined biotinylation sites for applications requiring high specificity, such as protein interaction studies, diagnostic assays, and targeted drug delivery systems [4] [7].
Table 1: Key Characteristics of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Property | Specification |
---|---|
Molecular Formula | C~37~H~49~N~5~O~7~S |
Molecular Weight | 707.9 g/mol |
CAS Number | 160158-05-4 |
Purity (HPLC/TLC) | ≥90.0% (HPLC), ≥98% (TLC) |
Physical Form | White to beige powder |
Solubility | Freely soluble in DMF (100mg/10mL) |
Optical Rotation [α]~25/D~ | +11.5° to +16.0° (c=1 in DMF) |
Storage Conditions | 2-30°C (dry, protected from light) |
The e-aminocaproyl spacer (6-aminohexanoic acid) is a critical structural element that bridges the biotin moiety and the lysine side chain. This hexanoic acid linker provides a 15.2 Å molecular tether, substantially reducing steric hindrance between the biotin tag and the peptide backbone [2] [6]. Without this spacer, biotin’s compact ureido ring system could experience compromised accessibility to streptavidin binding pockets due to spatial constraints imposed by the peptide structure [4].
The spacer’s length and flexibility confer significant functional advantages:
Table 2: Comparison of Biotinylation Reagents Based on Spacer Length
Compound | Spacer Structure | Spacer Length (Atoms) | Applications |
---|---|---|---|
Fmoc-Lys(Biotin)-OH | Direct attachment | 0 | Limited to surface-exposed residues |
Fmoc-Lys(biotinyl-PEG~4~)-OH | PEG-based (17 atoms) | 17 | Aqueous solubility enhancement |
Fmoc-Lys(biotinyl-e-aminocaproyl)-OH | Aliphatic chain | 6 (C6) | Optimal streptavidin binding |
Biotin-amidohexanoic acid NHS ester | Aliphatic chain | 6 (C6) | Post-synthetic protein labeling |
The emergence of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is intrinsically linked to the evolution of Fmoc-SPPS technology. Pioneered in the 1970s as an alternative to Boc-SPPS, Fmoc chemistry gained dominance due to its milder deprotection conditions (base-labile Fmoc vs. acid-labile Boc) and elimination of hazardous hydrogen fluoride cleavage steps [3] [5]. The introduction of orthogonally protected building blocks like Fmoc-Lys(Alloc)-OH in the 1980s paved the way for complex modifications, including site-specific biotinylation during synthesis [5].
Key advancements enabling this compound’s utility include:
Table 3: Evolution of Key SPPS Technologies Enabling Modified Amino Acid Incorporation
Time Period | Advancement | Impact on Biotinylated Derivatives |
---|---|---|
1970-1980 | Introduction of Fmoc chemistry | Mild deprotection orthogonal to biotin stability |
1985-1995 | Trt/Pbf/OtBu protecting groups | Stable side-chain protection during Fmoc deprotection |
1990-2000 | Pseudoproline dipeptides | Enabled synthesis of aggregation-prone biotinylated peptides |
2000-2010 | High-purity Fmoc-amino acids (GMP grade) | Reduced chain termination in therapeutic peptide synthesis |
2010-Present | Advanced coupling reagents (Oxyma/DIC) | Minimized racemization during biotinylated lysine coupling |
The commercial availability of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH since the late 1990s (CAS reg. 1996) represents the convergence of spacer design innovations with robust Fmoc-SPPS methodologies. Its adoption accelerated with automated synthesizers capable of integrating modified residues using standard coupling protocols (DIC/HOBt in DMF, 2-4 eq, 1-2 hours) [2] [6]. Today, it remains a gold standard reagent for preparing biotinylated peptides with uncompromised biological functionality.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1